molecular formula C9H8FNO3 B8382608 2-(2-Fluoro-5-nitrophenyl)propanal

2-(2-Fluoro-5-nitrophenyl)propanal

Cat. No.: B8382608
M. Wt: 197.16 g/mol
InChI Key: WFKGTPVMKRPOSP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenyl)propanal is an aromatic aldehyde featuring a fluorinated and nitro-substituted phenyl ring attached to a propanal backbone. Its structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

2-(2-fluoro-5-nitrophenyl)propanal

InChI

InChI=1S/C9H8FNO3/c1-6(5-12)8-4-7(11(13)14)2-3-9(8)10/h2-6H,1H3

InChI Key

WFKGTPVMKRPOSP-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-2-propanol

  • Structure : C₆H₅C(CH₃)₂OH (a tertiary alcohol with a phenyl group).
  • Key Properties :
    • Boiling point: 202°C; Melting point: 32–34°C; Density: 0.973 g/cm³ .
    • Purity: Available at >97% (GC grade).
  • Functional Group Comparison : Replaces the aldehyde (-CHO) of 2-(2-fluoro-5-nitrophenyl)propanal with a hydroxyl (-OH) group. This drastically reduces electrophilicity, making it less reactive in condensation or nucleophilic addition reactions.
  • Applications : Primarily used as a solvent or intermediate in fragrances and pharmaceuticals.

3-Phenylpropene

  • Structure : C₆H₅CH₂CH=CH₂ (an alkene derivative).
  • Key Properties :
    • Boiling point: 219°C; Melting point: -18°C; Density: 1.00 g/cm³ .
  • Functional Group Comparison : Lacks both the aldehyde and nitro/fluoro substituents. The unsaturated double bond enables polymerization or Diels-Alder reactions, unlike the aldehyde’s electrophilic nature.
  • Applications : Used in polymer chemistry and as a precursor for styrene derivatives.

2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal

  • Structure : Features a prenyl (3-methylbut-2-en-1-yl) substituent on the phenyl ring instead of fluoro-nitro groups.
  • Key Properties: Patent data emphasize its use as an aromatic ingredient in perfumes and flavorants due to its volatile, fruity notes .
  • Functional Group Comparison : The prenyl group introduces steric bulk and hydrophobicity, contrasting with the polar nitro and fluoro groups in 2-(2-fluoro-5-nitrophenyl)propanal.

Phenyl-2-nitropropene (β-Methyl-β-nitrostyrene)

  • Structure: C₆H₅C(NO₂)=CH₂ (a nitroalkene).
  • Key Properties :
    • UV/Vis peaks: λmax 225 nm and 304 nm; Stability: ≥5 years at -20°C .
  • Functional Group Comparison : The nitro group is conjugated with a double bond, enhancing its electrophilicity for Michael additions. In contrast, 2-(2-fluoro-5-nitrophenyl)propanal’s aldehyde group is more reactive toward nucleophiles like hydrazines.

2-(2,3-Dimethylphenyl)-1-propanal

  • Structure : Contains methyl substituents on the phenyl ring.
  • Key Properties : Synthesized via chloroacetone-mediated alkylation .
  • Functional Group Comparison : Methyl groups donate electron density, increasing the phenyl ring’s reactivity toward electrophilic substitution compared to the electron-withdrawing nitro group in 2-(2-fluoro-5-nitrophenyl)propanal.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula MW (g/mol) Key Functional Groups Boiling Point (°C) Melting Point (°C)
2-(2-Fluoro-5-nitrophenyl)propanal C₉H₇FNO₃ 211.16 Aldehyde, Nitro, Fluoro N/A N/A
2-Phenyl-2-propanol C₉H₁₂O 136.19 Hydroxyl 202 32–34
3-Phenylpropene C₉H₁₀ 118.18 Alkene 219 -18
Phenyl-2-nitropropene C₉H₉NO₂ 163.18 Nitroalkene N/A N/A

Key Research Findings

  • Reactivity : The nitro and fluoro groups in 2-(2-fluoro-5-nitrophenyl)propanal deactivate the phenyl ring toward electrophilic substitution but enhance its suitability for nucleophilic aromatic substitution or reductions .
  • Stability : Derivatives of this compound exhibit greater stability under microwave synthesis compared to conventional methods, reducing side reactions .
  • Applications : Unlike 2-(3-methylbut-2-en-1-yl)phenylpropanal (used in perfumes), the nitro and fluoro substituents make 2-(2-fluoro-5-nitrophenyl)propanal more relevant in medicinal chemistry for targeting electron-deficient aromatic systems .

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